molecular formula C₂₄H₂₃ClO₂ B1145953 (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene CAS No. 1276031-01-6

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene

Cat. No.: B1145953
CAS No.: 1276031-01-6
M. Wt: 378.89
Attention: For research use only. Not for human or veterinary use.
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Description

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene is an organic compound with a complex structure that includes phenyl and chloroethoxy groups

Chemical Reactions Analysis

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene stands out due to its unique combination of phenyl and chloroethoxy groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVZRJXMBKELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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